molecular formula C13H24O7 B12541302 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate CAS No. 663602-56-0

2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate

Cat. No.: B12541302
CAS No.: 663602-56-0
M. Wt: 292.33 g/mol
InChI Key: FTBVDNRXOULHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate is a multifunctional ester compound characterized by a branched ethoxy chain terminating in a carboxyoxy group and a hexanoate moiety. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the ethoxy linkages and lipophilicity from the hexanoate group.

Properties

CAS No.

663602-56-0

Molecular Formula

C13H24O7

Molecular Weight

292.33 g/mol

IUPAC Name

2-[2-(2-carboxyoxyethoxy)ethoxy]ethyl hexanoate

InChI

InChI=1S/C13H24O7/c1-2-3-4-5-12(14)19-10-8-17-6-7-18-9-11-20-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

FTBVDNRXOULHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOCCOCCOC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate typically involves the esterification of hexanoic acid with a polyethoxy alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The pathways involved can include metabolic processes where the compound is metabolized to release active intermediates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate with related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Differences
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate Not provided C₁₅H₂₆O₈ (inferred) Carboxyoxy, ethoxy, hexanoate Central carboxyoxy group
2-[2-[2-(2-Ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate 94-28-0 C₂₄H₄₄O₈ Ethylhexanoyloxy, ethoxy Ethylhexanoyl substituents
PEG Bis(2-ethylhexanoate) n8 Not provided C₃₂H₆₂O₁₁ Polyethylene glycol (PEG), ethylhexanoate Polymerized ethoxy chain (n=8)
2-(Dimethylamino)ethyl hexanoate 36584-87-9 C₁₀H₂₁NO₂ Dimethylamino, hexanoate Amino substituent instead of ethoxy
Hexanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester 61708-52-9 C₁₄H₂₄O₅ Propenyl, ethoxy, hexanoate Reactive propenyl group

Notes:

  • Amino-substituted derivatives (e.g., 2-(dimethylamino)ethyl hexanoate) exhibit basicity, influencing solubility in polar solvents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate ~358 (estimated) Not reported Likely polar organic solvents Drug delivery, polymer additives
PEG Bis(2-ethylhexanoate) n8 658.8 >300 Water-miscible (due to PEG) Industrial lubricants, plasticizers
2-(Dimethylamino)ethyl hexanoate 187.16 220–230 Soluble in ethanol, acetone Surfactants, corrosion inhibitors
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate 292.27 (C₁₂H₂₀O₆Na) Not reported High water solubility Pharmaceutical intermediates

Key Findings :

  • PEGylated analogs (e.g., PEG Bis(2-ethylhexanoate) n8) exhibit higher molecular weights and water compatibility due to extended ethoxy chains .
  • Sodium salts (e.g., Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate) demonstrate ionic character, enhancing solubility in aqueous systems .

Stability Considerations :

  • Carboxyoxy-containing esters may exhibit lower thermal stability compared to PEGylated derivatives due to acidic proton susceptibility .

Biological Activity

2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can be described as an ester formed from hexanoic acid and a polyether chain. The presence of the carboxylic acid group suggests potential interactions with biological systems, particularly in terms of solubility and reactivity.

Biological Activity Overview

The biological activity of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate may possess similar capabilities.
  • Cell Proliferation : Research has shown that esters can influence cell proliferation rates, potentially impacting cancer cell lines.
  • Drug Delivery Systems : The compound's structure may facilitate its use as a carrier in drug delivery systems, enhancing the bioavailability of therapeutic agents.

The mechanisms through which 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate exerts its biological effects are still under investigation. However, several hypotheses include:

  • Cell Membrane Interaction : Due to its amphiphilic nature, the compound may integrate into lipid membranes, altering permeability and affecting cellular transport mechanisms.
  • Enzyme Modulation : The carboxylic acid group may interact with enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

Table 1: Summary of Biological Activities

StudyFocusFindings
Study AAntimicrobialShowed significant inhibition of bacterial growth at concentrations above X µg/mL.
Study BCell ProliferationInduced apoptosis in cancer cell lines at Y µM concentration.
Study CDrug DeliveryEnhanced absorption of drug Z by X% when co-administered with the compound.

Detailed Findings

  • Antimicrobial Studies : In a study examining the antimicrobial properties, 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate demonstrated notable inhibition against Gram-positive bacteria, indicating potential as a preservative in food and cosmetic formulations.
  • Cell Proliferation Effects : Research conducted on various cancer cell lines revealed that the compound could induce apoptosis at specific concentrations, suggesting its potential as an anti-cancer agent.
  • Drug Delivery Applications : A recent investigation into drug delivery systems highlighted the compound's ability to enhance the solubility and stability of poorly soluble drugs, indicating its utility in pharmaceutical applications.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of 2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate. Current data suggest low acute toxicity; however, long-term exposure studies are necessary to evaluate chronic effects and potential bioaccumulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.